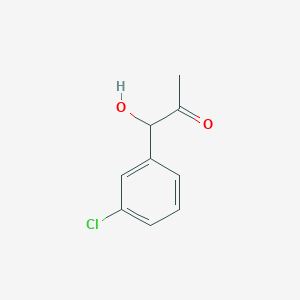

1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-1-hydroxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTAEBUFKZSUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434106 | |

| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857233-13-7 | |

| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857233137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-1-HYDROXYPROPAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3TKS3HJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This α-hydroxy ketone is a key intermediate in the synthesis of various organic molecules and is structurally related to the pharmaceutical agent bupropion.[1] This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside visualizations of synthetic pathways to facilitate a deeper understanding for research and development applications.

Chemical Identity and Physicochemical Properties

This compound, also known as Bupropion Related Compound F, is an organic compound characterized by a propan-2-one backbone substituted with a hydroxyl group and a 3-chlorophenyl ring at the C1 position.[1][2] This arrangement creates a chiral center at the first carbon atom, meaning the compound can exist as a racemic mixture of enantiomers.[2] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(m-Chlorophenyl)-1-hydroxy-2-propanone, Bupropion Related Compound F | [1] |

| CAS Number | 857233-13-7 | [1][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][4] |

| Molecular Weight | 184.62 g/mol | [2][3][4] |

| Physical Form | Solid / Light greenish oil | [3][5] |

| Purity | 98% | [3] |

| Predicted pKa | 12.06 ± 0.20 | [6] |

| Storage Temperature | 2-8°C or -20°C (freezer, sealed in dry conditions) | [2][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra is limited, typical characterization data includes ¹H-NMR, Mass Spectrometry, and HPLC.[8]

Table 2: Mass Spectrometry Data

| Parameter | Value | Source |

| Monoisotopic Mass | 184.0291072 Da | [2][6][9] |

| Key Fragmentation Pathways | Alpha-cleavage leading to an acetyl cation (m/z 43) and benzylic cleavage resulting in a 1-(3-chlorophenyl)hydroxy-methylium ion (m/z 141/143).[2] | [2] |

¹H-NMR Spectroscopy: For the related compound (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone, the following ¹H-NMR data has been reported (in CDCl₃): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[5]

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its α-hydroxy ketone functional group and the 3-chlorophenyl ring.[2]

-

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione, using standard oxidizing agents.[2]

-

Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol.[2] Reagents such as sodium borohydride are suitable for this transformation.[2]

These transformations highlight its utility as a versatile intermediate in organic synthesis.[2]

Experimental Protocols

Several synthetic routes to this compound have been established.

Synthesis via Aldol Condensation

A primary method for synthesizing the racemic mixture is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[2]

Caption: Aldol condensation synthesis pathway.

Protocol:

-

A base, such as sodium hydroxide, is used to deprotonate an α-hydrogen from acetone, forming a nucleophilic enolate ion.[2]

-

The acetone enolate then attacks the carbonyl carbon of 3-chlorobenzaldehyde.[2]

-

The reaction temperature is a critical parameter; elevated temperatures can lead to dehydration and the formation of an unsaturated ketone byproduct.[2]

Synthesis via Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

This method involves the hydrolysis of a brominated precursor.

Caption: Synthesis via hydrolysis workflow.

Protocol:

-

Mix 2-bromo-3'-chloropropiophenone, an acid or base (e.g., NaOH, KOH), a phase transfer catalyst, and water.[10]

-

Heat the mixture at a temperature between 20-100°C for 4-6 hours.[10]

-

After the reaction is complete, separate the product.[10]

-

The crude product can be purified by crystallization from a solvent such as n-heptane.[10]

Asymmetric Synthesis

Enantiomerically enriched versions of the compound can be synthesized. For instance, the (S)-enantiomer can be produced through the asymmetric reduction of 1-(3-chlorophenyl)-1,2-diketone using chiral catalysts.[2]

Potential Biological Activity and Mechanism of Action

While specific research on the mechanism of action for this compound is not extensively published, its structural similarity to bupropion suggests a potential for interaction with monoamine transporters, such as those for dopamine and norepinephrine.[2][11] Bupropion's therapeutic effects are attributed to the inhibition of the reuptake of these neurotransmitters.[11] The core hydroxypropanone moiety of the title compound may mimic the pharmacophore of bupropion, enabling it to bind to similar biological targets.[2] This structural analogy makes it a compound of interest for further investigation in drug discovery and development.[11]

Caption: Postulated mechanism of action.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves.[11] It is recommended to work in a well-ventilated area.[11] Safety data sheets indicate it may be harmful if swallowed and can cause skin and eye irritation.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined reactivity. The availability of multiple synthetic routes, including asymmetric methods, makes it accessible for various research applications. Its structural relationship to bupropion provides a rationale for investigating its potential biological activities, particularly in the context of neuroscience and drug development. This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support further scientific inquiry.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 857233-13-7 | Benchchem [benchchem.com]

- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [sigmaaldrich.com]

- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]

- 5. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 857233-13-7|this compound|BLD Pharm [bldpharm.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]

- 11. Buy this compound | 857233-13-7 | > 95% [smolecule.com]

Technical Whitepaper: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS No. 857233-13-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a chemical compound with the CAS number 857233-13-7. This α-hydroxy ketone is of significant interest to the pharmaceutical industry, primarily as a known impurity and synthetic intermediate of Bupropion, an aminoketone antidepressant.[1][2][3] Structurally, it features a propan-2-one backbone substituted at the first carbon with both a hydroxyl (-OH) group and a 3-chlorophenyl ring.[4] The carbon atom bonded to the hydroxyl group, the chlorophenyl ring, and the carbonyl carbon is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.[4] Its structural similarity to bupropion suggests a potential for interaction with biological targets like monoamine transporters.[4][5] This guide details its chemical properties, synthesis pathways, experimental protocols, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 857233-13-7 | [1][6] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][7] |

| Molecular Weight | 184.62 g/mol | [1][4][6] |

| IUPAC Name | This compound | [8] |

| Synonyms | 1-(m-Chlorophenyl)-1-hydroxy-2-propanone, USP Bupropion Related Compound F | [1][2] |

| Physical Form | Solid | [6] |

| InChI Key | HTTAEBUFKZSUKE-UHFFFAOYSA-N | [4][6] |

| Storage Temperature | Refrigerator or freezer, under -20°C | [6][9] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical pathways. These methods often involve common organic reactions such as hydrolysis, oxidation, and reduction.

Synthesis from 2-Bromo-3'-chloropropiophenone via Hydrolysis

A common method for the preparation of this compound involves the hydrolysis of 2-bromo-3'-chloropropiophenone.[10]

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined in patent CN114874084A.[10]

-

Reaction Setup: Mix 2-bromo-3'-chloropropiophenone with an acid or base, a phase transfer catalyst, and water.

-

Reaction Conditions: Heat the mixture at a temperature between 20-100°C for 4-6 hours.

-

Work-up and Purification: After the reaction is complete, the product is separated. The crude product can be purified by crystallization from n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one with a purity of up to 98.3%.

Caption: Synthesis of this compound from 2-Bromo-3'-chloropropiophenone.

Other Synthetic Routes

Other notable synthetic pathways include:

-

Aldol Condensation: The reaction between 3-chlorobenzaldehyde and acetone in the presence of a base like sodium hydroxide.[4]

-

Selective Oxidation: The selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.[4]

-

Reduction of a 1,2-Diketone: The controlled partial reduction of 1-(3-chlorophenyl)propane-1,2-dione.[4]

Biological Context and Potential Applications

This compound is primarily recognized as a related compound to Bupropion, a widely used antidepressant.[1][2] Its structural similarity to Bupropion suggests that it may interact with similar biological targets.[4] The core hydroxypropanone moiety is thought to mimic the pharmacophore of Bupropion, potentially enabling it to interact with monoamine transporters for dopamine and norepinephrine.[4] However, there is currently no direct research available on the specific mechanism of action of this compound.

Due to its relationship with Bupropion, this compound is crucial for:

-

Drug Purity and Quality Control: Used as a reference standard in the quality control and analytical studies during the commercial production of Bupropion.[1]

-

Drug Development: Can be used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings to the FDA.[1]

-

Toxicology Studies: Employed in toxicity studies of Bupropion drug formulations.[1]

Caption: Relationship of this compound to Bupropion and its role in drug development.

Analytical Characterization

The characterization of this compound is typically achieved using a range of standard analytical techniques. Suppliers of this compound often provide a Certificate of Analysis (CoA) that includes data from the following methods:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Infrared Spectroscopy (IR)

-

Thermogravimetric Analysis (TGA)

Safety Information

This compound is classified with the "Warning" signal word and is associated with the following hazard and precautionary statements.[6]

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P271: Use only outdoors or in a well-ventilated area. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P313: Get medical advice/attention. | |

| P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. scbt.com [scbt.com]

- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]

- 4. This compound | 857233-13-7 | Benchchem [benchchem.com]

- 5. Buy this compound | 857233-13-7 | > 95% [smolecule.com]

- 6. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [sigmaaldrich.com]

- 7. This compound | C9H9ClO2 | CID 10012623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]

- 9. 857233-13-7|this compound|BLD Pharm [bldpharm.com]

- 10. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]

molecular structure of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

An In-depth Technical Guide to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of this compound. This compound is a key intermediate in the synthesis of Bupropion and is also known as Bupropion Related Compound F.[1][2]

Molecular Structure and Properties

This compound is an α-hydroxy ketone characterized by a propan-2-one backbone substituted at the first carbon with both a hydroxyl (-OH) group and a 3-chlorophenyl ring.[3] This arrangement results in a chiral center at the C1 position, meaning the compound can exist as a racemic mixture of enantiomers.[3] The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the molecule's reactivity.[3]

A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9ClO2 | [1][2][4][5][6] |

| Molecular Weight | 184.62 g/mol | [1][2][3][5][6][7] |

| IUPAC Name | 1-(3-chlorophenyl)-1-hydroxyacetone | [7] |

| CAS Number | 857233-13-7 | [1][2][3][5][7] |

| InChI Key | HTTAEBUFKZSUKE-UHFFFAOYSA-N | [3][7] |

| SMILES Code | CC(C(C1=CC=CC(Cl)=C1)O)=O | [5] |

| Physical Form | Solid | [7] |

| Storage Temperature | 2-8°C or in a freezer under -20°C | [3][5] |

Molecular Structure Visualization

The following diagram illustrates the 2D .

Caption: 2D structure of this compound.

Synthesis Protocols

Several synthetic routes for this compound have been established. Below are detailed protocols for some of the key methods.

Claisen-Schmidt Condensation

This method involves the base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[3]

Experimental Protocol:

-

Dissolve 3-chlorobenzaldehyde and an excess of acetone in a suitable solvent (e.g., ethanol).

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), while stirring.[3]

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Oxidation of a Vicinal Diol

This pathway involves the selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.[3]

Experimental Protocol:

-

Synthesize the precursor, 1-(3-chlorophenyl)propane-1,2-diol, via dihydroxylation of 3-chloro-α-methylstyrene.[3]

-

Dissolve the diol in a suitable solvent, such as dichloromethane.[8]

-

Add a selective oxidizing agent. Options include:

-

Ruthenium-based catalysts: A combination of Ruthenium(III) chloride (RuCl₃) and a co-oxidant like Oxone®.

-

Manganese-based catalysts: In-situ prepared manganese catalysts with hydrogen peroxide (H₂O₂) as a green oxidant.

-

Pyridinium chlorochromate (PCC): Add PCC oxidant slowly and control the temperature at 30±5°C.[8]

-

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).[8]

-

Work up the reaction by quenching any excess oxidant and filtering the mixture.

-

Extract the product and purify by column chromatography.[8]

Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This method allows for the enantioselective synthesis of a specific stereoisomer.[9]

Experimental Protocol:

-

Prepare a mixture of AD-mix-β and CH₃SO₂NH₂ in a tert-butyl alcohol-water solvent system.[9]

-

Cool the mixture to 0 °C.

-

Add the starting material, 9a (an enol ether or similar precursor), to the reaction mixture.[9]

-

Stir the reaction at 0 °C for 16 hours.[9]

-

Quench the reaction by adding sodium sulfite and stir for another hour.[9]

-

Filter the mixture through a Celite pad and wash with ether.[9]

-

Separate the aqueous and organic layers.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.[9]

-

Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient to yield the title product.[9]

Spectroscopic Data

Characterization of this compound is typically performed using a suite of spectroscopic techniques. While a comprehensive dataset from a single source is not publicly available, representative data has been reported.

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz) for the (R)-enantiomer of a related isomer.[9] |

| Mass Spectrometry | The compound's molecular weight of 184.62 g/mol corresponds to the expected mass for C9H9ClO2.[1][2][3][5][6][7] |

| HPLC | Purity is often determined by HPLC, with commercial standards available at >95% purity.[10] |

| Infrared (IR) | Expected to show characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and C-Cl stretching, as well as aromatic C-H and C=C bands. |

Biological Activity and Potential Applications

The structural similarity of this compound to the antidepressant bupropion suggests potential interactions with monoamine transporters, such as those for dopamine and norepinephrine.[3][10] However, specific research on its mechanism of action is limited.[10] Its primary application in scientific research is as a key intermediate in the synthesis of bupropion and its derivatives, as well as a reference standard in impurity analysis.[1][2][11][12][13]

Experimental Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

References

- 1. scbt.com [scbt.com]

- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]

- 3. This compound | 857233-13-7 | Benchchem [benchchem.com]

- 4. This compound | C9H9ClO2 | CID 10012623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 857233-13-7|this compound|BLD Pharm [bldpharm.com]

- 6. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]

- 7. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [sigmaaldrich.com]

- 8. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]

- 9. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]

- 10. Buy this compound | 857233-13-7 | > 95% [smolecule.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | CAS No- 857233-13-7 | Simson Pharma Limited [simsonpharma.com]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate and related compound of the antidepressant drug Bupropion.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and metabolic context.

Chemical Identity and Properties

The compound's primary identifier is its IUPAC name.

IUPAC Name: this compound[4]

Physicochemical Data:

| Property | Value | Source |

| Appearance | Pale Yellow Liquid | [5] |

| Storage Temperature | 2-8°C (Refrigerator) or -86°C | [4][5] |

| Shipping Conditions | Ambient or Dry Ice | [4][5] |

Spectroscopic Data (Predicted):

While experimental spectra are lot-specific, predicted NMR data provide insight into the molecular structure.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | ~2.2 (singlet) | ~25-30 |

| -CH(OH)- (Methine) | ~5.1 (singlet) | ~75-80 |

| C=O (Carbonyl) | - | ~205-210 |

| Aromatic CH | ~7.2-7.4 (multiplet) | ~125-135 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-C(OH) | - | ~140 |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, primarily revolving around carbonyl chemistry.

Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone

A common laboratory-scale synthesis involves the hydrolysis of the corresponding α-bromoketone.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-bromo-3'-chloropropiophenone, a base (e.g., sodium hydroxide or potassium hydroxide in water, 0.1-10 wt%), and a phase transfer catalyst is prepared.

-

Hydrolysis: The mixture is heated to a temperature between 20-100°C and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent such as dichloromethane. The organic layers are combined, washed with water, and then concentrated under reduced pressure.

-

Purification: The crude residue is purified by crystallization from a solvent like n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one with high purity. A reported protocol using this method yielded the product with an HPLC purity of 98.3% and a yield of 74%.[6]

Synthesis via Aldol Condensation

A base-catalyzed Aldol condensation between 3-chlorobenzaldehyde and acetone is another viable pathway.[1]

Logical Workflow for Aldol Condensation:

Caption: Workflow for the synthesis of this compound via Aldol Condensation.

Asymmetric Synthesis Approaches

For the synthesis of specific enantiomers, asymmetric methods can be employed. One such method is the asymmetric reduction of the precursor diketone, 1-(3-chlorophenyl)propane-1,2-dione, using chiral catalysts.[1]

Role in the Context of Bupropion

This compound is a known impurity and a key intermediate in the synthesis of Bupropion.[1][3] Understanding its relationship with Bupropion is crucial for drug development and quality control.

Bupropion Metabolic Pathway

Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[7][8] The major active metabolite is hydroxybupropion, formed by the hydroxylation of the tert-butyl group.[9] Other significant metabolites include threohydrobupropion and erythrohydrobupropion, which are formed through the reduction of the ketone group.[8] While this compound is not a direct metabolite, its structural similarity to intermediates in these pathways makes its characterization important for understanding potential cross-reactivity or interference in metabolic studies.

Diagram of Bupropion Metabolism:

Caption: Simplified metabolic pathway of Bupropion.

Analytical Methods

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A patent describes achieving purities of 96-98%.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the hydroxyl and carbonyl groups.

A comprehensive certificate of analysis for this compound would typically include data from these techniques.[2]

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[10] Specific safety data sheets (SDS) should be consulted for detailed handling and disposal information.

References

- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. scbt.com [scbt.com]

- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]

- 7. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 10. Buy this compound | 857233-13-7 | > 95% [smolecule.com]

physical and chemical properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This α-hydroxy ketone is a key intermediate in organic synthesis and a significant compound in medicinal chemistry, primarily recognized as a related compound to the antidepressant bupropion. This document details its structural characteristics, physicochemical properties, synthesis methodologies, and spectral analysis. Furthermore, it explores the potential biological signaling pathways associated with its structural class, providing valuable insights for researchers in drug discovery and development.

Introduction

This compound, a member of the α-hydroxy ketone family, is a chiral molecule with significant interest in synthetic and medicinal chemistry. Its structure, featuring a 3-chlorophenyl group attached to a hydroxypropanone backbone, makes it a versatile precursor for more complex molecules. Notably, it is recognized as USP Bupropion Related Compound F, highlighting its importance in the quality control and analytical studies of the widely used antidepressant, bupropion.[1][2][3] This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in various chemical processes. A summary of these properties is presented in the tables below.

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 857233-13-7 | [2][3][5] |

| Molecular Formula | C₉H₉ClO₂ | [2][3][5] |

| Molecular Weight | 184.62 g/mol | [2][3][5] |

| Appearance | Light yellow to yellow solid; Pale Yellow Liquid | [5][6] |

| Predicted pKa | 12.06 ± 0.20 | [5] |

| Storage Temperature | 2-8°C, store in freezer, under -20°C | [1][7] |

| Stability | Hygroscopic, Temperature Sensitive, Unstable in Solution | [5] |

Solubility

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [5] |

| DMSO | Slightly Soluble | [5] |

| Ethanol | Slightly Soluble | [5] |

| Ethyl Acetate | Slightly Soluble | [5] |

Chemical Properties and Reactivity

This compound possesses a rich chemical reactivity profile owing to its α-hydroxy ketone motif and the presence of a 3-chlorophenyl group.[1]

-

Oxidation : The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione, using standard oxidizing agents.[1]

-

Reduction : The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol, with reagents like sodium borohydride.[1]

-

Chirality : The carbon atom bonded to the hydroxyl group is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.[1]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound.

Synthesis

Several synthetic routes have been established for the preparation of this compound.

This method provides an enantiomerically enriched product.

Procedure:

-

A mixture of AD-mix-β (50.6 g) and methanesulfonamide (CH₃SO₂NH₂) (3.5 g, 0.037 mol) in a 1:1 mixture of tert-butyl alcohol and water (120 mL each) is cooled to 0°C.

-

To this cooled mixture, 1-(3-chlorophenyl)-1-propene (9a) (10 g, 0.036 mol) is added.

-

The reaction mixture is stirred for 16 hours at 0°C.

-

Sodium sulfite (36 g) is then added, and the mixture is stirred for an additional hour.

-

The mixture is filtered through a Celite pad and washed with ether.

-

The filtrate is transferred to a separatory funnel, and the lower dark-colored layer is discarded.

-

The upper yellowish phase is separated, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane-EtOAc gradient (from 10:1 to 3:1) as the eluent to yield the title product as a light greenish oil.[8]

Yield: 5.8 g (87%)[8]

A primary and widely recognized method for synthesizing racemic this compound is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[1][9] The reaction is typically carried out in the presence of a base like sodium hydroxide.[1] Temperature control is critical, with elevated temperatures (e.g., 60–80°C) potentially leading to a dehydration byproduct.[1]

Analytical Methods

Commercial suppliers of this compound typically provide a Certificate of Analysis with data from the following techniques.[3]

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

-

Thermogravimetric Analysis (TGA): To determine thermal stability.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Experimental Data for (R)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.91 | s | 1H | Aromatic H | [8] |

| 7.80 | d (J = 7.8 Hz) | 1H | Aromatic H | [8] |

| 7.62-7.57 | m | 1H | Aromatic H | [8] |

| 7.46 | t (J = 7.8 Hz) | 1H | Aromatic H | [8] |

| 5.15-5.08 | m | 1H | -CH(OH)- | [8] |

| 3.68-3.65 | m | 1H | -OH | [8] |

| 1.45 | d (J = 7.1 Hz) | 3H | -CH₃ | [8] |

Predicted Spectral Data

While comprehensive experimental spectra are not always publicly available, predicted data provides valuable reference points.

Predicted ¹³C NMR Chemical Shifts:

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~210 |

| -CH(OH)- | 70-80 |

| Aromatic C | 125-145 |

| -CH₃ | ~25-30 |

Predicted Infrared (IR) Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3400 - 3200 (broad) |

| Carbonyl (C=O) | C=O Stretch | ~1700 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aromatic C=C | C=C Stretch | ~1600-1450 |

| C-Cl | C-Cl Stretch | ~800-600 |

Biological Significance and Signaling Pathways

As a structural analog of bupropion, this compound is of interest for its potential interactions with biological systems. Bupropion is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI).[10] NDRIs function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[10] This enhancement of noradrenergic and dopaminergic neurotransmission is believed to be the primary mechanism behind its therapeutic effects.

Norepinephrine and Dopamine Reuptake Inhibition Signaling Pathway

The inhibition of norepinephrine and dopamine reuptake by compounds structurally related to this compound initiates a cascade of downstream signaling events in the postsynaptic neuron. An increase in synaptic dopamine and norepinephrine leads to the activation of their respective G protein-coupled receptors (GPCRs).

-

Dopamine D1-like receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[11]

-

Norepinephrine β-adrenergic receptor activation also couples to Gs proteins, similarly increasing cAMP and activating PKA.[10]

PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression related to neuronal plasticity and survival.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Conclusion

This compound is a compound of significant interest due to its role as a synthetic intermediate and its structural relationship to the NDRI antidepressant, bupropion. This technical guide has summarized its key physical and chemical properties, provided a detailed experimental protocol for its asymmetric synthesis, and presented its spectral data. The exploration of its potential biological activity through the lens of norepinephrine and dopamine reuptake inhibition offers a foundation for future pharmacological studies. Further research to obtain more extensive quantitative physical data and to explore its biological activities directly will be valuable for the scientific community.

References

- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]

- 5. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 857233-13-7|this compound|BLD Pharm [bldpharm.com]

- 8. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]

- 9. Buy this compound | 857233-13-7 | > 95% [smolecule.com]

- 10. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key chemical intermediate and a known related compound of Bupropion.[1][2] The following sections provide a detailed overview of established synthetic routes, quantitative data comparison, and comprehensive experimental protocols.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical transformations. The primary pathways involve building the carbon skeleton and introducing the necessary functional groups—a hydroxyl group at the benzylic position and a ketone at the adjacent carbon. The main strategies identified in the literature are:

-

Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[3][4]

-

Hydrolysis of a Halogenated Precursor: Nucleophilic substitution of a bromine atom in 2-bromo-3'-chloropropiophenone.[5]

-

Asymmetric Dihydroxylation: A stereoselective approach to introduce the hydroxyl group.[6]

-

Alternative Routes: Including the regioselective hydrolysis of an epoxide, partial reduction of a 1,2-diketone, and selective oxidation of a vicinal diol.[3]

Quantitative Data Summary

The efficiency of the different synthetic pathways can be compared based on reported yields and product purity. The following table summarizes the available quantitative data for the key methods.

| Synthesis Pathway | Starting Material(s) | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| Aldol Condensation | 3-Chlorobenzaldehyde, Acetone | Sodium Hydroxide, 60-80°C | Not specified | Not specified | [4] |

| Hydrolysis of 2-bromo-3'-chloropropiophenone | 2-bromo-3'-chloropropiophenone | Sodium formate, Formic acid, Water, Reflux | 74 | 98.3 (HPLC) | [5] |

| Hydrolysis of 2-bromo-3'-chloropropiophenone | 2-bromo-3'-chloropropiophenone | Sodium hydroxide, Water, Phase-transfer catalyst, 20-100°C | 65 | 96.1 (HPLC) | [5] |

| Asymmetric Dihydroxylation | (E/Z)-1-(3-chlorophenyl)prop-1-ene | AD-mix-β, CH₃SO₂NH₂ | 87 | Not specified | [6] |

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes.

Caption: Aldol condensation pathway for this compound synthesis.

Caption: Synthesis via hydrolysis of 2-bromo-3'-chloropropiophenone.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Protocol 1: Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone (Acidic Conditions)

This protocol is adapted from a method described in patent CN114874084A.[5]

Materials:

-

2-bromo-3'-chloropropiophenone (1 mol equivalent)

-

Sodium formate (2 mol equivalents)

-

Formic acid (volume as needed)

-

Water (volume as needed)

-

Dichloromethane

-

n-heptane

Procedure:

-

In a reaction vessel, combine 2-bromo-3'-chloropropiophenone, sodium formate, formic acid, and water.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product three times with dichloromethane.

-

Combine the organic phases and wash with water.

-

Concentrate the organic phase under reduced pressure to obtain a residue.

-

Crystallize the residue with n-heptane.

-

Filter the solid product and dry to obtain this compound.

Results:

Protocol 2: Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone (Basic Conditions)

This alternative hydrolysis method is also described in patent CN114874084A.[5]

Materials:

-

2-bromo-3'-chloropropiophenone (1 mol equivalent)

-

Sodium hydroxide (as a 0.1-10 wt% aqueous solution)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Water

-

n-heptane

Procedure:

-

Combine 2-bromo-3'-chloropropiophenone, aqueous sodium hydroxide solution, and a phase-transfer catalyst in a reaction vessel.

-

Heat the mixture to a temperature between 20-100°C and stir for 4-6 hours.

-

Upon completion, separate the product.

-

Crystallize the crude product from n-heptane.

-

Filter and dry the crystals to yield this compound.

Results:

Protocol 3: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This protocol describes a stereoselective synthesis route.[6] Note that this protocol yields the enantiomer of the target molecule, but the principles can be adapted. For the synthesis of this compound, the starting material would be 1-(3-chlorophenyl)prop-1-ene. The protocol below details the synthesis of the related (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone from a different starting material but illustrates the asymmetric dihydroxylation step.

Materials:

-

Starting alkene (e.g., 1-(3-chlorophenyl)prop-1-ene) (0.036 mol)

-

AD-mix-β (50.6 g)

-

Methanesulfonamide (CH₃SO₂NH₂) (3.5 g, 0.037 mol)

-

tert-Butyl alcohol (120 mL)

-

Water (120 mL)

-

Sodium sulfite (36 g)

-

Ether

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc)

Procedure:

-

Prepare a mixture of AD-mix-β and CH₃SO₂NH₂ in a solution of tert-butyl alcohol and water (1:1 v/v).

-

Cool the mixture to 0°C.

-

Add the starting alkene (10 g, 0.036 mol) to the cooled mixture.

-

Stir the reaction mixture at 0°C for 16 hours.

-

Quench the reaction by adding sodium sulfite (36 g) and stir for an additional hour.

-

Filter the mixture through a pad of Celite and wash the pad with ether.

-

Transfer the filtrate to a separatory funnel. The lower dark-colored layer is discarded.

-

Separate the upper yellowish phase, dry it over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes:EtOAc (from 10:1 to 3:1) as the eluent.

Results:

-

Yield: 87% (for (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone)[6]

Conclusion

Multiple viable pathways exist for the synthesis of this compound. The choice of method will depend on factors such as the desired scale, purity requirements, and the availability of starting materials. The hydrolysis of 2-bromo-3'-chloropropiophenone under acidic conditions appears to offer a high yield and purity. For stereospecific applications, asymmetric dihydroxylation presents a powerful, albeit more complex, alternative. The classic aldol condensation remains a straightforward approach, though quantitative data for this specific transformation is less readily available in the reviewed literature. Further optimization of reaction conditions for each pathway could potentially lead to improved yields and efficiencies.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]

- 3. This compound | 857233-13-7 | Benchchem [benchchem.com]

- 4. Buy this compound | 857233-13-7 | > 95% [smolecule.com]

- 5. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]

- 6. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one from 3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a valuable intermediate in pharmaceutical and materials science research.[1][2] The primary and most direct synthetic route from 3-chlorobenzaldehyde is detailed, focusing on the Claisen-Schmidt condensation, a variant of the crossed aldol condensation.

Core Synthesis Pathway: Claisen-Schmidt Condensation

The synthesis of this compound is most effectively achieved through a base-catalyzed Claisen-Schmidt condensation.[1][3] This reaction involves the nucleophilic addition of an enolate, generated from a ketone with α-hydrogens (acetone), to an aromatic aldehyde that lacks α-hydrogens (3-chlorobenzaldehyde).[4][5] This specificity prevents self-condensation of the aldehyde, leading to a more controlled reaction and higher yield of the desired crossed aldol product.[6]

The reaction proceeds in two main stages:

-

Enolate Formation: A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.[1][5]

-

Nucleophilic Attack: The acetone enolate then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.[1][3]

-

Protonation: The resulting alkoxide intermediate is protonated, typically by the solvent (e.g., ethanol or water), to yield the final β-hydroxy ketone, this compound.

It is crucial to control the reaction conditions, particularly temperature, to favor the formation of the desired β-hydroxy ketone and prevent subsequent dehydration, which would lead to the formation of an α,β-unsaturated ketone.[7][8]

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the Claisen-Schmidt condensation.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations, optimized for the formation of the β-hydroxy ketone product.[7][9]

Materials:

-

3-chlorobenzaldehyde

-

Acetone

-

95% Ethanol

-

10% Sodium hydroxide (aqueous solution)

-

Distilled water

-

Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, etc.)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Melting point apparatus

Procedure:

-

Preparation of Reactant Solution: In a 125 mL Erlenmeyer flask, dissolve 3-chlorobenzaldehyde (e.g., 10 mmol, 1.41 g) and acetone (e.g., 12 mmol, 0.70 g, 0.88 mL) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all the aldehyde has dissolved.

-

Initiation of Condensation: To the stirred solution, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. A precipitate may begin to form. Allow the mixture to stir for a total of 30 minutes. The temperature should be monitored and maintained below 30°C to minimize dehydration.

-

Isolation of Crude Product: After the reaction period, cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation of the product.

-

Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of 10 mL of ice-cold distilled water to remove any residual sodium hydroxide and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add the minimum amount of hot 95% ethanol required to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, 1H NMR, 13C NMR).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference(s) |

| Reactants | ||

| 3-chlorobenzaldehyde | Molar Mass: 140.57 g/mol | |

| Acetone | Molar Mass: 58.08 g/mol | |

| Product | ||

| IUPAC Name | This compound | [10] |

| CAS Number | 857233-13-7 | [2][10] |

| Molecular Formula | C9H9ClO2 | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | Pale Yellow Liquid or Solid | [1] |

| Reaction Conditions | ||

| Catalyst | Sodium Hydroxide | [1][3] |

| Solvent | Ethanol | [7] |

| Temperature | Room Temperature | [9] |

| Yield | ||

| Theoretical Yield (10 mmol scale) | 1.85 g | |

| Expected Practical Yield | 70-85% (Estimated based on similar reactions) |

Spectroscopic Data for a Related Compound, (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone:

-

1H NMR (CDCl3): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[11]

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

References

- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 857233-13-7 | > 95% [smolecule.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. praxilabs.com [praxilabs.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Claisen-Schmidt Condensation [cs.gordon.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 10. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]

- 11. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]

The Crucial Role of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in Bupropion Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the synthesis of the widely prescribed antidepressant, bupropion. The document elucidates the primary synthetic routes to this intermediate, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it explores the subsequent conversion of this compound to bupropion, detailing the mechanism of this transformation. Visual aids in the form of Graphviz diagrams are provided to illustrate key synthetic pathways and reaction mechanisms, offering a comprehensive resource for researchers and professionals in the field of pharmaceutical development. This compound is also recognized as USP Bupropion Related Compound F, an important reference standard in the quality control of bupropion manufacturing.[1][2][3]

Introduction to this compound as a Bupropion Intermediate

Bupropion, an aminoketone antidepressant, is a cornerstone in the treatment of major depressive disorder and is also utilized as a smoking cessation aid.[4] Its synthesis involves several key intermediates, with this compound (CAS Number: 857233-13-7) playing a significant role.[3] This α-hydroxy ketone is a versatile precursor that can be efficiently converted to the final bupropion molecule. Understanding the synthesis and properties of this intermediate is crucial for optimizing the overall manufacturing process of bupropion, ensuring high purity and yield.

Synthesis of this compound

Several synthetic pathways have been established for the preparation of racemic this compound. These methods primarily rely on well-known organic transformations. The choice of a specific route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.

Base-Catalyzed Aldol Condensation

A primary and widely recognized method for synthesizing this α-hydroxy ketone is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[5] The reaction is typically carried out in the presence of a base like sodium hydroxide.[5] The mechanism involves the deprotonation of an α-hydrogen from acetone to form a nucleophilic enolate ion, which then attacks the carbonyl carbon of 3-chlorobenzaldehyde.[5]

Hydrolysis of 2-Bromo-3'-chloropropiophenone

Another common route involves the hydrolysis of 2-bromo-3'-chloropropiophenone. This reaction can be performed using an acid or a base in the presence of a phase transfer catalyst and water.[6]

Other Synthetic Approaches

Other viable, though less commonly detailed, pathways to this compound include:

-

Regioselective hydrolysis of an epoxide precursor : This method involves the synthesis and subsequent ring-opening of 1-(3-chlorophenyl)-1,2-epoxypropane.[5]

-

Controlled partial reduction of a 1,2-diketone : This approach requires the synthesis of 1-(3-chlorophenyl)propane-1,2-dione, which is then selectively reduced to the α-hydroxy ketone.[5]

-

Selective oxidation of a vicinal diol : This pathway begins with the synthesis of 1-(3-chlorophenyl)propane-1,2-diol, which is then selectively oxidized to the desired product.[5]

Quantitative Data on Synthesis

The efficiency of the synthetic routes to this compound can be compared based on reported yields and purity under various reaction conditions.

| Synthesis Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

| Aldol Condensation | 3-Chlorobenzaldehyde, Acetone, NaOH | 40 | 6 | 85 | Not Reported | [5] |

| Hydrolysis (Basic) | 2-Bromo-3'-chloropropiophenone, NaOH, PTC | 50 | 5 | 74 | 98.3 | [6] |

| Hydrolysis (Acidic) | 2-Bromo-3'-chloropropiophenone, H₂SO₄, PTC | 60 | 5 | 65 | 96.1 | [6] |

*PTC: Phase Transfer Catalyst (Benzyltriethylammonium chloride)

Conversion to Bupropion: Reductive Amination

The transformation of this compound to bupropion is achieved through reductive amination with tert-butylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the final amine product.

The mechanism of reductive amination involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion, which is then reduced by a hydride source.[1][7]

Experimental Protocols

Synthesis of this compound via Aldol Condensation (Representative Protocol)

Materials:

-

3-Chlorobenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction vessel, dissolve 3-chlorobenzaldehyde (1.0 eq) in acetone (5.0 eq).

-

Prepare a solution of sodium hydroxide (0.5 eq) in water.

-

Slowly add the NaOH solution to the reaction mixture while maintaining the temperature at 40°C.

-

Stir the reaction mixture for 6 hours at 40°C.

-

After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound.

Synthesis of this compound via Hydrolysis of 2-Bromo-3'-chloropropiophenone (Basic Conditions)[7]

Materials:

-

2-Bromo-3'-chloropropiophenone (0.1 mol, 25 g)

-

Sodium hydroxide (0.25 mol, 10 g)

-

Benzyltriethylammonium chloride (0.5 g)

-

Water (200 mL)

-

Dichloromethane

-

n-Heptane

Procedure:

-

Combine 2-bromo-3'-chloropropiophenone, sodium hydroxide, benzyltriethylammonium chloride, and water in a reaction vessel.

-

Heat the mixture to 50°C and stir for 5 hours. Monitor the reaction progress by TLC.

-

Once the hydrolysis is complete, cool the mixture and extract three times with dichloromethane.

-

Combine the organic layers, wash with water, and concentrate under reduced pressure.

-

Crystallize the residue from 100 mL of n-heptane, filter, and dry to obtain 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[6]

Conversion of 1-(3-Chlorophenyl)-2-propanone to N-tert-Butyl-1-(3-chlorophenyl)propan-2-amine (Bupropion Analogue) via Reductive Amination (Representative Protocol)[9]

Materials:

-

1-(3-Chlorophenyl)-2-propanone (9 mmol, 1.5 g)

-

tert-Butylamine (12 mmol, 1.5 mL)

-

Triethylamine (38 mmol, 5.3 mL)

-

Titanium tetrachloride (TiCl₄) in CH₂Cl₂ (1M, 6.2 mL)

-

Sodium cyanoborohydride (NaCNBH₃) (38 mmol, 2.3 g)

-

Methanol (30 mL)

-

Dichloromethane (CH₂Cl₂) (75 mL)

-

Sodium hydroxide (5 N)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-chlorophenyl)-2-propanone in dichloromethane.

-

Add triethylamine and tert-butylamine to the stirred solution at room temperature.

-

Add the solution of TiCl₄ in dichloromethane and stir the reaction mixture at room temperature for 20 hours.

-

Slowly quench the reaction with a solution of NaCNBH₃ in methanol and continue stirring for 15 minutes.

-

Basify the mixture to pH 13 with 5 N NaOH and extract with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified, for example, by forming a salt and recrystallizing.

Conclusion

This compound is a pivotal intermediate in the synthesis of bupropion. Its preparation via methods such as aldol condensation or hydrolysis of the corresponding bromo-ketone offers viable routes for its large-scale production. The subsequent reductive amination of this intermediate provides a direct pathway to the bupropion molecule. A thorough understanding of these synthetic steps, including reaction conditions and mechanisms, is essential for the development of efficient, scalable, and high-purity manufacturing processes for this important antidepressant. Further research into greener synthetic alternatives and more detailed protocols for the conversion of this specific intermediate to bupropion will continue to be of high value to the pharmaceutical industry.

References

- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bupropion USP Related Compound F | 857233-13-7 | SynZeal [synzeal.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. youtube.com [youtube.com]

- 6. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Mass Spectrometry of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a molecule of interest in pharmaceutical research and organic synthesis. The document outlines its characteristic fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and visually represents its mass spectral fragmentation pathway.

Core Data: Mass Spectral Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragment ions that arise from predictable cleavage patterns, primarily alpha-cleavage, which is common for ketones.[1] The presence of a chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Below is a summary of the principal proposed fragment ions observed in the electron ionization mass spectrum of this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway |

| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion (M⁺) |

| 141/143 | [C₇H₆ClO]⁺ | Alpha-cleavage with loss of the acetyl radical (•COCH₃) |

| 111/113 | [C₆H₄Cl]⁺ | Cleavage of the C-C bond between the phenyl ring and the propanone side chain |

| 43 | [C₂H₃O]⁺ | Alpha-cleavage resulting in the formation of the acetyl cation |

Experimental Protocols

This section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare working solutions at concentrations appropriate for GC-MS analysis (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Sample Matrix Preparation (if applicable): For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove interfering substances. A typical LLE protocol would involve adjusting the pH of the aqueous sample, extracting with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane), and then evaporating the organic layer to dryness and reconstituting the residue in the analysis solvent.

2. Instrumentation and Data Acquisition

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.[2]

-

Inlet: Use a split/splitless injector, operated in splitless mode for trace analysis or with an appropriate split ratio for higher concentrations.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Source Temperature: 230 °C.[2]

-

Quadrupole Temperature: 150 °C.[2]

-

Acquisition Mode: Full scan mode to acquire a complete mass spectrum.

-

Scan Range: m/z 40-400 to ensure detection of the molecular ion and all relevant fragment ions.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from damaging the detector.

-

3. Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which is determined by analyzing the reference standard.

-

Mass Spectrum Interpretation: Extract the mass spectrum of the identified peak. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in the data table above. The presence of the characteristic chlorine isotopic pattern should be confirmed for chlorine-containing fragments.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

Caption: Fragmentation pathway of this compound.

References

In-Depth Technical Guide: Safety and Handling of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS: 857233-13-7). A comprehensive, official Safety Data Sheet (SDS) for this specific compound is not publicly available. Data for a structurally similar isomer, 1-(3-chlorophenyl)-2-hydroxypropan-1-one (CAS: 152943-33-4), is included for guidance but must be interpreted with caution. This compound should be treated as having unknown hazards, and a thorough, site-specific risk assessment must be completed by qualified personnel before any handling or use.

Chemical and Physical Properties

This section outlines the known physical and chemical characteristics of this compound, a compound often used as an intermediate in pharmaceutical synthesis, notably as a related compound to Bupropion.[1][2][3]

| Property | Value | Reference(s) |

| CAS Number | 857233-13-7 | [1][2][4][5] |

| Molecular Formula | C₉H₉ClO₂ | [1][6] |

| Molecular Weight | 184.62 g/mol | [1][6] |

| Appearance | Pale Yellow Liquid | [7] |

| Storage Temperature | Recommended: 2-8°C. Can also be stored in a freezer at -20°C or, for long-term preservation, at -86°C. | [4][5][7][8] |

Safety and Hazard Information

No specific GHS classification is published for this compound. The following data is for the isomer 1-(3-chlorophenyl)-2-hydroxypropan-1-one (CAS: 152943-33-4) and should be used for indicative purposes only.

| Hazard Class | GHS Classification (for Isomer CAS: 152943-33-4) | Reference(s) |

| Acute Toxicity | Oral: H302 - Harmful if swallowed (Signal Word: Warning) | [6] |

Precautionary Statements (for Isomer CAS: 152943-33-4)

The following precautionary statements are associated with the "Harmful if swallowed" classification and provide a baseline for safe handling protocols.[6]

| Code | Statement | Reference(s) |

| P264 | Wash hands and any exposed skin thoroughly after handling. | [6] |

| P270 | Do not eat, drink or smoke when using this product. | [6] |

| P301+P317 | IF SWALLOWED: Get medical help. | [6] |

| P330 | Rinse mouth. | [6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Handling and Personal Protective Equipment (PPE)

Due to the limited toxicological data, a conservative and cautious approach to handling is mandatory.[9] The following recommendations are based on standard laboratory procedures for handling compounds of unknown toxicity.

| Aspect | Recommendation |

| Engineering Controls | All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. The work area must be well-ventilated. |

| Eye/Face Protection | Chemical safety goggles or a full-face shield compliant with European Standard EN166 or equivalent should be worn at all times. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or chemical-resistant apron is required. Contaminated gloves should be changed immediately. |

| Respiratory Protection | If there is a risk of aerosolization or if work must be performed outside of a fume hood, a NIOSH-approved respirator with a suitable organic vapor cartridge is necessary. |

| General Hygiene | Avoid all direct contact with the substance. Do not breathe vapors or mists. A safety shower and eyewash station must be readily accessible in the immediate work area. Wash hands thoroughly upon completion of work and before leaving the laboratory. |

Emergency Procedures

These general emergency procedures should be integrated into a comprehensive, lab-specific emergency plan.

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and provide the substance identifier if possible. |

| Fire Fighting | Use a fire extinguisher appropriate for surrounding materials, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). |

Experimental Protocols

No specific safety assessment protocols for this compound are available in the searched literature. Therefore, a generalized methodology for assessing acute oral toxicity, based on internationally recognized guidelines, is provided as a representative example of how such a compound would be evaluated.

Example Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method, a stepwise procedure using a minimal number of animals to classify a substance for its acute oral toxicity.

-

Objective: To estimate the acute oral toxicity of a test substance and determine its GHS classification.

-

Test Animals: Typically, a single sex (usually females) of laboratory rodents (e.g., Wistar rats) is used. Animals are acclimatized and fasted before the administration of the substance.

-

Dosing: The substance is administered as a single oral dose via gavage. The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg of body weight, based on any pre-existing information.

-

Stepwise Procedure:

-

Three fasted animals are dosed at the selected starting level.

-

The animals are closely observed for signs of toxicity and mortality over a 14-day period.

-

Outcome 1: If 2 or 3 animals die, the test is terminated, and the substance is classified in the corresponding high-toxicity category.

-

Outcome 2: If 0 or 1 animal dies, the test proceeds to the next step. A higher or lower dose level is tested in a new group of three animals, depending on the specific outcome, until a definitive classification can be made.

-

-

Observations: Key observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight.

-

Data Analysis: The GHS classification is determined by the dose level at which mortality is observed, following the defined criteria of the OECD 423 guideline.

Visualizations

The following diagrams provide a visual representation of safety workflows and the interrelation of safety data for laboratory professionals.

References

- 1. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H9ClO2 | CID 10012623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]

- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]

- 5. webgate.ec.europa.eu [webgate.ec.europa.eu]

- 6. cochise.edu [cochise.edu]

- 7. [Bupropion Hydrochloride Related Compound F (40 mg) (this compound) (COLD SHIPMENT REQUIRED)] - CAS [857233-13-7] [store.usp.org]

- 8. This compound | 857233-13-7 | Benchchem [benchchem.com]

- 9. Buy this compound | 857233-13-7 | > 95% [smolecule.com]

Technical Guide: Solubility of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the synthesis of bupropion and a subject of interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide details established experimental protocols for solubility determination, discusses the theoretical principles governing solubility, and outlines a common synthesis pathway for the compound.

Introduction to this compound